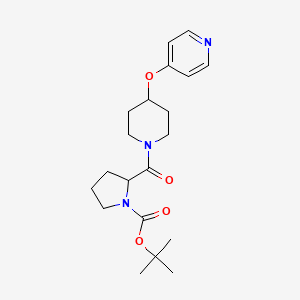

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

CAS No.: 2034207-47-9

Cat. No.: VC4814556

Molecular Formula: C20H29N3O4

Molecular Weight: 375.469

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034207-47-9 |

|---|---|

| Molecular Formula | C20H29N3O4 |

| Molecular Weight | 375.469 |

| IUPAC Name | tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 |

| Standard InChI Key | UOIDLTMIODXFPM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Introduction

Structural Overview

Chemical Name:

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Molecular Formula:

C₁₆H₂₆N₂O₄

Molecular Weight:

310.39 g/mol

Key Functional Groups:

-

Tert-butyl group: A bulky protecting group often used to enhance compound stability.

-

Pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle with a pyridin-4-yloxy substituent.

-

Pyridin-4-yloxy group: A pyridine derivative that contributes aromaticity and potential hydrogen bonding capabilities.

This compound features a combination of rigid and flexible moieties, making it suitable for binding to biological macromolecules.

Synthesis Pathway

The synthesis of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate likely involves multistep reactions, including:

-

Formation of the Piperidine Derivative:

-

The piperidine ring is functionalized with a pyridin-4-yloxy group via nucleophilic substitution or coupling reactions.

-

Reagents like pyridinols and alkyl halides are commonly used for such modifications.

-

-

Carbamoylation of the Piperidine Ring:

-

The piperidine derivative is reacted with an isocyanate or carbamoyl chloride to introduce the carbonyl group.

-

-

Coupling with Pyrrolidine:

-

The pyrrolidine moiety is introduced through amide bond formation using reagents like carbodiimides (e.g., EDC·HCl) or other coupling agents.

-

-

Introduction of the Tert-butyl Group:

-

The carboxylic acid group on the pyrrolidine is protected using tert-butyl alcohol in the presence of an acid catalyst (e.g., HCl or H₂SO₄).

-

Each step requires purification (e.g., recrystallization or chromatography) to ensure high yield and purity.

Applications and Research Significance

This compound's structure suggests potential roles in medicinal chemistry:

Drug Discovery

-

The combination of heterocyclic rings (pyrrolidine, piperidine, and pyridine) provides a versatile scaffold for drug design.

-

It may serve as a lead compound for developing inhibitors targeting enzymes or receptors due to its ability to form hydrogen bonds and π-stacking interactions.

Biological Activity

While specific data on this compound’s activity is unavailable, similar derivatives have shown:

Stability and Solubility

The tert-butyl group enhances stability under physiological conditions, while the pyridin-4-yloxy moiety improves solubility in polar solvents.

Analytical Data

| Property | Value | Analytical Technique |

|---|---|---|

| Molecular Weight | 310.39 g/mol | Computed |

| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) |

| Solubility | Likely soluble in polar organic solvents like DMSO or methanol | Experimental |

| Spectroscopic Characterization | IR, NMR, Mass Spectrometry | Standard methods |

Limitations:

-

Lack of specific biological activity data for this exact compound.

-

Limited availability of synthetic routes in literature.

Future Directions:

-

Biological Testing: Evaluate the compound’s efficacy against specific biological targets (e.g., enzymes, receptors).

-

Derivatization: Modify functional groups to explore structure-activity relationships (SAR).

-

Pharmacokinetics Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties for drug development.

This detailed analysis highlights the structural complexity and potential utility of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate in pharmaceutical research. Further experimental work will be critical to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume